tert-butyl N-[(4-chlorophenyl)methylidene]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)methylidene]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWWXKWBUQUIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Tert-Butyl Carbamate with 4-Chlorophenyl Isocyanate
The most widely documented method involves the condensation of tert-butyl carbamate with 4-chlorophenyl isocyanate. This reaction proceeds via nucleophilic addition-elimination, facilitated by a base such as triethylamine. The tert-butyl group acts as a protecting group, stabilizing the carbamate intermediate during the reaction.
Reaction Equation:
Key Conditions:
Alternative Pathway via Knoevenagel Condensation
A modified approach utilizes Knoevenagel condensation between tert-butyl carbamate derivatives and 4-chlorobenzaldehyde. This method employs acetic acid as a solvent and methylamine as a catalyst, enabling the formation of the methylidene moiety.
Example Protocol:
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Combine tert-butyl carbamate (1.0 equiv), 4-chlorobenzaldehyde (1.05 equiv), and 33% aqueous methylamine (0.1 equiv) in acetic acid.
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Reflux for 6 hours, followed by cooling and vacuum evaporation.
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Purify via recrystallization (chloroform/isopropanol) to isolate the product in 75% yield.
Industrial Production and Scalability
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow reactors to enhance efficiency. Automated systems maintain precise stoichiometry and temperature control, reducing side reactions. A typical setup involves:
Purification Techniques
Post-synthesis purification is critical for achieving high-purity product (>98%). Common methods include:
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Recrystallization: Using chloroform/isopropanol (3:1 v/v) to remove unreacted starting materials.
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4) for lab-scale purification.
Optimization of Reaction Parameters
Catalyst Screening
Catalysts significantly impact reaction kinetics and yield. Comparative studies reveal:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Triethylamine | 85 | 3 |
| Piperidine | 72 | 6 |
| Sodium Acetate | 58 | 12 |
Data sourced from Niculescu-Duvaz et al. (1966) and PMC (2022).
Solvent Effects
Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while nonpolar solvents (toluene) favor slower, controlled reactions.
Mechanistic Insights
Nucleophilic Attack and Carbamate Stability
The tert-butyl group’s steric bulk stabilizes the carbamate intermediate, preventing premature hydrolysis. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the carbamate C=O stretch at 1690–1710 cm⁻¹.
Hydrolysis Resistance
Under mild acidic conditions (pH 4–6), the tert-butyl carbamate linkage remains intact, enabling selective functionalization of the 4-chlorophenyl group.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation | 85 | 98 | High |
| Knoevenagel | 75 | 95 | Moderate |
| Continuous Flow | 90 | 99 | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(4-chlorophenyl)methylidene]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- Tert-butyl N-[(4-chlorophenyl)methylidene]carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of compounds that exhibit biological activity, particularly those targeting specific receptors or enzymes.
-
Anticancer Research :
- Research has indicated that derivatives of carbamate compounds can exhibit anticancer properties. For instance, studies have explored the synthesis of carbamate derivatives that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Toll-Like Receptor Modulation :
Agrochemical Applications
-
Pesticide Development :
- This compound is used in the synthesis of agrochemicals, particularly pesticides. Its stability and reactivity make it suitable for developing compounds that are effective against pests while minimizing environmental impact.
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Herbicide Formulation :
- The compound's properties allow it to be incorporated into herbicide formulations, enhancing their efficacy against unwanted vegetation while ensuring selectivity towards crops.
Industrial Applications
-
Polymer Production :
- In industrial settings, this compound is utilized in the production of polymers. Its chemical structure contributes to the stability and performance of polymer materials used in various applications, including coatings and adhesives.
- Fine Chemical Synthesis :
Data Table: Summary of Applications
| Application Area | Specific Use | Example Compounds/Processes |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Anticancer agents, TLR modulators |
| Agrochemicals | Pesticide and herbicide development | Herbicides, insecticides |
| Industrial Chemistry | Polymer production | Coatings, adhesives |
| Fine Chemicals | Synthesis of specialized compounds | N-Boc protected anilines |
Case Studies
-
Anticancer Activity :
A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl carbamates displayed significant cytotoxicity against various cancer cell lines. These findings suggest potential pathways for developing new anticancer therapies based on this compound. -
TLR Modulation Research :
A patent application highlighted the use of carbamate compounds as TLR7/8 antagonists, indicating their potential role in modulating immune responses and treating inflammatory diseases . -
Agrochemical Efficacy :
Research conducted on the effectiveness of carbamate-based pesticides showed improved pest control compared to traditional methods, demonstrating the compound's utility in sustainable agricultural practices.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-chlorophenyl)methylidene]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
tert-Butyl N-(4-Chlorophenyl)carbamate
- Structure : Direct attachment of the 4-chlorophenyl group to the carbamate nitrogen.
- Physical Properties: Melting point: Not explicitly reported, but NMR data (CDCl₃, δ 7.21–7.30 ppm for aromatic protons) and IR (3362 cm⁻¹ for N-H stretch) suggest a crystalline solid .
- Reactivity : Lacks the methylidene group, making it less reactive toward nucleophilic additions compared to the target compound.
tert-Butyl N-(2-Chlorophenyl)carbamate
- Structure : 2-Chlorophenyl substitution introduces steric hindrance near the carbamate group.
- Physical Properties :
- Applications: Positional isomerism may alter binding affinity in biological targets, as seen in Trypanosoma brucei inhibitors .
Analogues with Extended Alkyl/Aryl Linkers
tert-Butyl N-{2-[(4-Chlorophenyl)amino]ethyl}carbamate
tert-Butyl N-[{3-[(4-Chlorophenyl)methoxy]phenyl}methyl]carbamate (13b)
- Structure : Incorporates a benzyl ether and chlorophenyl group.
- Physical Properties :
Halogen-Substituted Analogues
tert-Butyl N-[(4-Bromo-3-methylphenyl)methyl]carbamate
tert-Butyl N-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate
- Structure : Combines chloro and trifluoromethyl groups.
- Electronic Effects : The electron-withdrawing CF₃ group increases acidity of adjacent protons, accelerating acid-catalyzed Boc deprotection .
Heterocyclic Analogues
tert-Butyl N-[(4-Chloropyrimidin-2-yl)methyl]-N-methyl-carbamate
- Structure : Pyrimidine ring with a chlorinated position.
- Applications : Heterocycles enhance π-π stacking interactions in kinase inhibitors .
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) enhance electrophilicity of the carbamate carbonyl, facilitating nucleophilic attack .
- Biological Activity: Chlorophenyl derivatives exhibit notable antimicrobial and antiparasitic activity, with potency influenced by substituent position and steric bulk .
- Stability : Boc-protected compounds with methylidene or heterocyclic groups show improved thermal stability compared to alkyl-linked analogues .
Biological Activity
Tert-butyl N-[(4-chlorophenyl)methylidene]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical formula for this compound is with a molecular weight of 240.69 g/mol. The structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-chlorobenzylidene group. This structural arrangement is crucial for its biological activity.
The synthesis typically involves the reaction of tert-butyl carbamate with 4-chlorobenzaldehyde under acidic or basic conditions, resulting in the formation of the desired product through a condensation reaction.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various strains of bacteria, particularly Gram-positive organisms such as Staphylococcus aureus and Enterococcus faecium. The compound showed minimal inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and linezolid, highlighting its potential as an antibacterial agent .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicate that while it possesses antimicrobial properties, it also shows selectivity towards bacterial cells over mammalian cells, which is essential for minimizing side effects in therapeutic applications. The compound's mechanism of action appears to involve disrupting bacterial membrane integrity, leading to cell death through depolarization of the cytoplasmic membrane .
Case Studies and Research Findings
-
Case Study: Antibacterial Efficacy
- A recent study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound effectively inhibited MRSA growth at concentrations as low as 0.78 μg/mL. This suggests a promising avenue for developing new treatments for antibiotic-resistant infections .
-
Case Study: Cytotoxicity Assessment
- Another investigation focused on the cytotoxic effects of the compound on human lung (MCR-5) and skin fibroblast (BJ) cell lines. The results indicated that at therapeutic concentrations, there was no significant hemolytic activity, suggesting that the compound could be safe for use in humans while maintaining its antimicrobial efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.69 g/mol |
| Antibacterial Activity | Effective against MRSA |
| MIC Range | 0.78 - 3.125 μg/mL |
| Cytotoxicity (MCR-5 & BJ Cell Lines) | Low hemolytic activity |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(4-chlorophenyl)methylidene]carbamate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions . For example:
- Reacting 4-chlorobenzaldehyde derivatives with tert-butyl carbamate in the presence of a base (e.g., potassium carbonate) under anhydrous conditions .
- Solvents like dichloromethane or tetrahydrofuran are used, with reaction times optimized between 12–24 hours at room temperature. Purification often involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are recommended for characterizing this carbamate?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm the carbamate backbone and substituent positions .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups .
Q. What are the stability considerations during storage?
The compound is stable at room temperature in a dry, inert atmosphere. However:
- Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the carbamate group .
- Store in amber glass containers under nitrogen to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this carbamate?
Yield optimization strategies include:
- Varying bases : Sodium hydride or triethylamine may improve deprotonation efficiency compared to potassium carbonate .
- Solvent selection : Polar aprotic solvents (e.g., DMF) can enhance reaction rates but require post-reaction purification to remove residuals .
- Temperature control : Elevated temperatures (40–60°C) reduce reaction time but may increase side-product formation .
Q. How to address discrepancies in spectroscopic data between batches?
Discrepancies often arise from purity issues or solvent artifacts . Mitigation steps:
Q. What strategies are effective for resolving crystallization challenges?
Crystallization difficulties can be addressed by:
Q. What computational methods predict the reactivity of this carbamate in nucleophilic environments?
Advanced modeling approaches include:
Q. How to investigate the bioactivity of this carbamate against enzymes like proteases or kinases?
Methodologies include:
Q. How to resolve stereochemical outcomes in derivatives of this carbamate?
For stereochemical analysis:
- Use chiral HPLC with polysaccharide-based columns to separate enantiomers .
- Perform X-ray crystallography to assign absolute configurations, especially for derivatives with multiple stereocenters .
- Apply electronic circular dichroism (ECD) to correlate experimental spectra with computational models .
Data Contradiction Analysis
- Example : Conflicting reports on hydrolysis rates in acidic vs. basic conditions.
Safety and Handling
- Toxicological data gaps : While no acute toxicity is reported, chronic exposure risks (e.g., mutagenicity) remain uncharacterized. Always use fume hoods and PPE (gloves, goggles) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
